6-Amino-6-deoxy-1,2-o-isopropylidene-a-D-glucofuranose hydrochloride
Overview
Description
6-Amino-6-deoxy-1,2-o-isopropylidene-a-D-glucofuranose hydrochloride is a specialized compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-6-deoxy-1,2-o-isopropylidene-a-D-glucofuranose hydrochloride typically involves the protection of glucose derivatives followed by selective deoxygenation and amination reactions. The process begins with the protection of glucose using isopropylidene groups to form an acetonide derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled reaction conditions to ensure high yield and purity. The process would be optimized to minimize by-products and ensure the efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-6-deoxy-1,2-o-isopropylidene-a-D-glucofuranose hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties and reactivity. It is employed in the study of viral infections, malignant tumors, and the development of advanced drug delivery platforms. Additionally, it serves as a building block in the synthesis of complex molecules and bioconjugates for disease identification and management.
Mechanism of Action
The mechanism by which 6-Amino-6-deoxy-1,2-o-isopropylidene-a-D-glucofuranose hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
6-Azido-6-deoxy-1,2-o-isopropylidene-a-D-glucofuranose: This compound is similar but contains an azido group instead of an amino group, which allows for different reactivity and applications.
1,25,6-Di-O-isopropylidene-a-D-glucofuranose: Another related compound with different protecting groups and reactivity patterns.
Uniqueness: 6-Amino-6-deoxy-1,2-o-isopropylidene-a-D-glucofuranose hydrochloride is unique due to its specific structural features and reactivity, which make it particularly useful in certain research applications compared to its similar counterparts.
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(1R)-2-amino-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H/t4-,5+,6-,7-,8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQNNZBTSSPTPF-XFAJBIDRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CN)O)O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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